3,5-Dichloropyridine-2,4-diol
Overview
Description
3,5-Dichloropyridine-2,4-diol is a chemical compound with the molecular formula C5H3Cl2NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to display a diversified reactivity profile and are used as intermediates in many chemical reactions .
Synthesis Analysis
The synthesis of 3,5-dichloro-2,4-dihydroxypyridine involves the use of 3 M hydrochloric acid and heating the reaction mixture at 70 °C for 6 hours . The reaction mixture is then cooled to room temperature to precipitate the compound .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloropyridine-2,4-diol consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring has two chlorine atoms attached at the 3rd and 5th positions and two hydroxyl groups attached at the 2nd and 4th positions .
Chemical Reactions Analysis
Pyridine derivatives, including 3,5-Dichloropyridine-2,4-diol, are known to undergo various chemical reactions. For instance, they can be used as intermediates in many chemical reactions . They can also undergo oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .
Safety and Hazards
3,5-Dichloropyridine-2,4-diol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the safety data sheet . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3,5-dichloro-4-hydroxy-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJBYZUUHURVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716442 | |
Record name | 3,5-Dichloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridine-2,4-diol | |
CAS RN |
103792-80-9 | |
Record name | 3,5-Dichloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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